3H-Imidazo[4,5-b]pyridin-5-amine - 69825-84-9

3H-Imidazo[4,5-b]pyridin-5-amine

Catalog Number: EVT-333363
CAS Number: 69825-84-9
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • One common approach involves the construction of the imidazo[4,5-b]pyridine ring system from suitably substituted pyridines. For instance, a recent study described a synthetic route involving the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to yield 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can be further functionalized to obtain the desired derivatives [].
  • Another method utilized ethyl 5,6-diamino-4-hydrazinopyridin-2-ylcarbamate as a starting material. This compound undergoes cyclization reactions with various reagents like carbon disulfide and triethyl amine or triethyl orthoformate and hydrochloric acid to produce different imidazo[4,5-b]pyridines and diimidazo[4,5-b:5,4-c]pyridines [].
Molecular Structure Analysis
  • X-ray diffraction studies have provided detailed insights into the bond lengths, bond angles, and crystal packing arrangements of these compounds. For example, the crystal structure of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, a derivative of 3H-Imidazo[4,5-b]pyridin-5-amine, revealed a planar fused ring system with specific intermolecular hydrogen bonding patterns [].
  • DFT studies have helped to understand the electronic structure, frontier molecular orbitals, and molecular electrostatic potential maps of these molecules. This information is crucial for predicting their reactivity and interactions with other molecules [].
Chemical Reactions Analysis
  • N-alkylation: This reaction introduces various substituents at the nitrogen atoms of the imidazo[4,5-b]pyridine core, leading to structural diversity and modulating the compound's properties [].
  • Halogenation: Introducing halogens (like bromine or chlorine) allows further functionalization through cross-coupling reactions or nucleophilic substitution, enabling the synthesis of more complex structures [].
  • Condensation reactions: The amino group in 3H-Imidazo[4,5-b]pyridin-5-amine can participate in condensation reactions with aldehydes or ketones to form imines or related derivatives [].
Mechanism of Action
  • AKT inhibition: Some imidazo[4,5-b]pyridine derivatives, like ARQ 092, function as allosteric AKT kinase inhibitors. They bind to a site distinct from the ATP-binding pocket, inducing conformational changes that prevent substrate binding and inhibit AKT kinase activity [].
  • Inducible nitric oxide synthase (iNOS) inhibition: Certain imidazopyridine compounds, such as BYK191023, act as potent and highly selective iNOS inhibitors. They bind to the enzyme's active site, competing with the substrate L-arginine, and inhibit nitric oxide production [, , , ].
  • Tubulin polymerization inhibition: Specific imidazo[4,5-b]pyridine conjugates have been reported as tubulin polymerization inhibitors. These compounds disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells [].
Applications
  • Anticancer agents: Numerous derivatives display potent antiproliferative activity against various cancer cell lines, making them potential candidates for developing novel anticancer drugs. These compounds exert their effects through different mechanisms, including AKT inhibition, tubulin polymerization inhibition, and induction of apoptosis [, , ].
  • Anti-inflammatory agents: Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory mediators like nitric oxide. This makes them potential therapeutic agents for treating inflammatory diseases [, ].
  • Antimicrobial agents: Certain imidazo[4,5-b]pyridine derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds hold promise for developing new antibiotics to combat bacterial infections [].
  • Hepatic differentiation inducers: Research has shown that specific small molecules based on the 3H-Imidazo[4,5-b]pyridin-5-amine scaffold can induce hepatic differentiation of mesenchymal stem cells, highlighting their potential application in regenerative medicine and drug discovery for liver diseases [].

2‐(4‐Bromophenyl)‐N‐(4‐fluorophenyl)‐3‐propyl‐3H‐imidazo[4,5‐b]pyridin‐5‐amine (SJA710‐6)

Compound Description: SJA710‐6 is a small molecule identified as a potent inducer of hepatic differentiation in rat mesenchymal stem cells (rMSCs). [] Treatment with SJA710-6 led to the expression of hepatocyte-specific genes and proteins, glycogen storage, urea secretion, and low-density lipoprotein (LDL) uptake in rMSCs, indicating their differentiation towards hepatocyte-like cells. []

9-(Pyrazol-3-yl)-9H-purin-2-amine Derivatives

Compound Description: This class of compounds demonstrates potential for treating myelopathy, proliferative disorders, and cancer. []

Relevance: While structurally distinct from 3H-Imidazo[4,5-b]pyridin-5-amine, these derivatives are mentioned alongside imidazo[4,5-b]pyridine-5-amine derivatives in the context of cancer therapy. [] This suggests potential overlapping biological activities or mechanisms of action, possibly due to the presence of the pyrazole ring, which is also a bioisostere of the imidazole ring found in 3H-Imidazo[4,5-b]pyridin-5-amine.

3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092)

Compound Description: ARQ 092 is a potent, selective, and orally bioavailable allosteric inhibitor of AKT kinases, particularly AKT1, AKT2, and AKT3. [] It exhibits potent cellular inhibition of AKT activation and phosphorylation of the downstream target PRAS40, including inhibition of the AKT1-E17K mutant protein. [] ARQ 092 has demonstrated tumor growth inhibition in a human xenograft mouse model of endometrial adenocarcinoma. []

3-[(5-methyl-2-furanyl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine 2-hydroxy-1,2,3-propanetricarboxylate

Compound Description: This compound represents a novel salt form of the parent molecule, 3-[(5-methyl-2-furanyl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine. It exhibits improved physicochemical stability and significant antiallergic activity. []

1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

Compound Description: This compound is a potent cAMP PDE III inhibitor, exhibiting activity in the nanomolar range. [] It was synthesized as part of a study focused on developing novel cAMP PDE III inhibitors. []

5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

Compound Description: This compound is another potent cAMP PDE III inhibitor with activity in the nanomolar range. [] It was developed alongside compound 13a as part of the same study. []

7-Methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

Compound Description: Similar to compounds 13a and 51, compound 22 is a potent cAMP PDE III inhibitor with activity in the nanomolar range. []

1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1H-pyrrol-2-yl)diazenes

Compound Description: This series of compounds was synthesized and characterized as part of a research effort to explore the chemistry of imidazo[4,5-b]pyridine derivatives. []

1-(4-(4-(4-Fluorobenzoyl)piperidin-1-yl)butyl)-1H-benzo[d]imidazol-2(3H)-one (79)

Compound Description: This compound exhibits potent dual antagonist activity against both 5-HT7 and 5-HT2A serotonin receptors, displaying full antagonism on cAMP and IP1 signaling pathways. [] Radiolabeled [(18)F]79 demonstrated good blood-brain barrier permeability in a primate study using positron emission tomography. []

1-(6-(4-(4-Fluorobenzoyl)piperidin-1-yl)hexyl)-1H-benzo[d]imidazol-2(3H)-one (81)

Compound Description: Similar to compound 79, compound 81 acts as a potent dual antagonist of 5-HT7 and 5-HT2A serotonin receptors. [] It displays full antagonism on cAMP and IP1 signaling pathways and demonstrates blood-brain barrier permeability, as observed with radiolabeled [(18)F]81 in a primate study. []

9-Aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles

Compound Description: These compounds represent a novel class of imidazo[1,2-a:5,4-b']dipyridines synthesized using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a key precursor. []

N-(4-Piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines

Compound Description: This series of compounds was synthesized and evaluated for antihistaminic activity. [] They were designed as bioisosteres of astemizole, a known antihistamine. []

Triazolo[4,5-b]pyridine, Imidazo[4,5-b]pyridine, and Imidazo[4,5-b]pyridin-2(3H)-one phosphonate analogs

Compound Description: These compounds, designed as acyclic phosphonate nucleotide analogs, were synthesized and evaluated for antiviral activity against various DNA and RNA viruses. []

2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)

Compound Description: BYK191023 is a highly selective inhibitor of inducible nitric oxide synthase (iNOS), demonstrating competitive inhibition with L-arginine. [, ] It exhibits significant in vivo potency in rat models of lipopolysaccharide-induced inflammation, suppressing plasma nitrate/nitrite levels and preventing hypotension. [] Further studies revealed that BYK191023 acts as an NADPH- and time-dependent irreversible inhibitor of iNOS. []

6-[(Hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-imidazo[4,5-b]pyridin-2-amine

Compound Description: This compound, an aza analog of enviroxime, was synthesized and evaluated for antiviral activity against rhinovirus 1B and poliovirus type 1 but showed no significant activity. []

1,2,3‐Triazole/Isoxazole‐Functionalized Imidazo[4,5‐b]pyridin‐2(3H)‐one Derivatives

Compound Description: These novel derivatives were synthesized and screened for antimicrobial and anticancer activity. []

5‐(3‐(Methylsulfonyl)phenyl)‐3‐(4‐(methylsulfonyl)phenyl)‐3H‐imidazo[4,5‐b]pyridine (Compound 1)

Compound Description: Designed as a potential antimalarial agent, Compound 1 targets Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). [] It exhibits potent in vitro antimalarial activity (Pf3D7 IC50 = 29 nM), promising pharmacokinetic properties, including high oral bioavailability in mice, low in vitro intrinsic clearance, and acceptable permeability. []

Imidazo[4,5‐b]pyridin‐2‐ylidene‐Based Iridium(III) Phosphors

Compound Description: This class of compounds, featuring 5-(trifluoromethyl)imidazo[4,5-b]pyridin-2-ylidene and 6-(trifluoromethyl)imidazo[4,5-b]pyridin-2-ylidene-based cyclometalating chelates, exhibits blue phosphorescence and hyperluminescence. [] These properties make them suitable for applications in organic light-emitting diodes (OLEDs). []

3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine

Compound Description: This specific imidazo[4,5-b]pyridine derivative has been structurally characterized, providing insights into its molecular geometry and crystal packing. []

(1H, 3H) Imidazo(4,5-b) Pyridines

Compound Description: These compounds were designed as potential therapeutic agents against Mycobacterium tuberculosis (M. tuberculosis) by targeting Lumazine synthase. [] Several compounds exhibited significant anti-tubercular activity in vitro, exceeding the potency of standard drugs like Pyrazinamide and Streptomycin. []

Properties

CAS Number

69825-84-9

Product Name

3H-Imidazo[4,5-b]pyridin-5-amine

IUPAC Name

1H-imidazo[4,5-b]pyridin-5-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H3,7,8,9,10)

InChI Key

WEJDQDKMUXUQJJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1NC=N2)N

Canonical SMILES

C1=CC(=NC2=C1NC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.